

4-Acetamidopiperidine CAS number and molecular weight

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Compound of Interest

Compound Name: 4-Acetamidopiperidine

Cat. No.: B1270075

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An In-Depth Technical Guide to 4-Acetamidopiperidine

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: 4-Acetamidopiperidine

CAS Number: 5810-56-0

Molecular Weight: 142.20 g/mol

This guide provides a comprehensive overview of **4-Acetamidopiperidine** (also known as N-(piperidin-4-yl)acetamide), a key building block in medicinal chemistry. Its versatile structure makes it a valuable intermediate in the synthesis of a wide range of pharmaceutical compounds, particularly in the development of analgesics and anti-inflammatory drugs.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₇ H ₁₄ N ₂ O	--INVALID-LINK--
Appearance	White to off-white crystalline powder	--INVALID-LINK--
Melting Point	137-141 °C	--INVALID-LINK--
Boiling Point	318.5 °C at 760 mmHg	--INVALID-LINK--
Density	1.02 g/cm ³	--INVALID-LINK--
Solubility	Soluble in polar organic solvents	--INVALID-LINK--

Spectral Data

Spectral analysis is crucial for the verification of the synthesis and purity of **4-Acetamidopiperidine**. While a comprehensive set of spectra for this specific molecule is not readily available in public databases, typical spectral characteristics can be inferred from its structure and comparison with similar compounds like 4-methylpiperidine.

- ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the acetyl methyl protons, the piperidine ring protons, and the amide proton. The chemical shifts and splitting patterns would be characteristic of the piperidine ring conformation.
- ¹³C NMR: The carbon NMR would display distinct peaks for the carbonyl carbon of the acetyl group, the methyl carbon, and the carbons of the piperidine ring.
- IR Spectroscopy: The infrared spectrum will prominently feature an amide C=O stretching band and N-H stretching and bending vibrations.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis of 4-Acetamidopiperidine

The most common and straightforward method for the synthesis of **4-Acetamidopiperidine** is the N-acetylation of 4-aminopiperidine. This reaction involves the treatment of 4-aminopiperidine with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base.

Experimental Protocol: N-Acetylation of 4-Aminopiperidine

This protocol is based on the general principles of N-acetylation of amines.

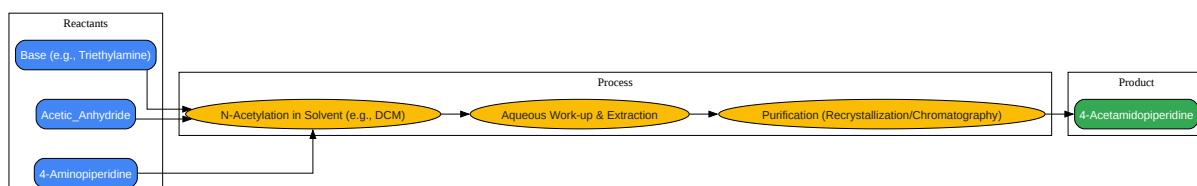
Materials:

- 4-Aminopiperidine
- Acetic anhydride
- Triethylamine or other suitable base
- Dichloromethane (DCM) or other suitable aprotic solvent
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware
- Magnetic stirrer
- Ice bath

Procedure:

- In a round-bottom flask, dissolve 4-aminopiperidine (1 equivalent) and triethylamine (1.1 equivalents) in dichloromethane.
- Cool the solution to 0 °C in an ice bath.

- Slowly add acetic anhydride (1.05 equivalents) dropwise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude **4-Acetamidopiperidine** by recrystallization or column chromatography.



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Caption: Synthetic workflow for **4-Acetamidopiperidine**.

Applications in Drug Development

4-Acetamidopiperidine is a crucial intermediate in the synthesis of various pharmaceutical agents. The piperidine moiety is a common scaffold in many centrally active drugs, and the acetamido group can influence the pharmacokinetic and pharmacodynamic properties of the final compound.

Role in Opioid Analgesic Synthesis

The 4-anilinopiperidine scaffold is a core structure in a class of potent opioid analgesics, including fentanyl and its analogs.^[1] While **4-Acetamidopiperidine** is not a direct precursor to fentanyl, its structural similarity and the presence of the piperidine ring make it a relevant starting material for the synthesis of novel opioid receptor modulators.^[2] The synthesis of such compounds often involves the modification of the piperidine nitrogen and further elaboration of the molecule.^[2]

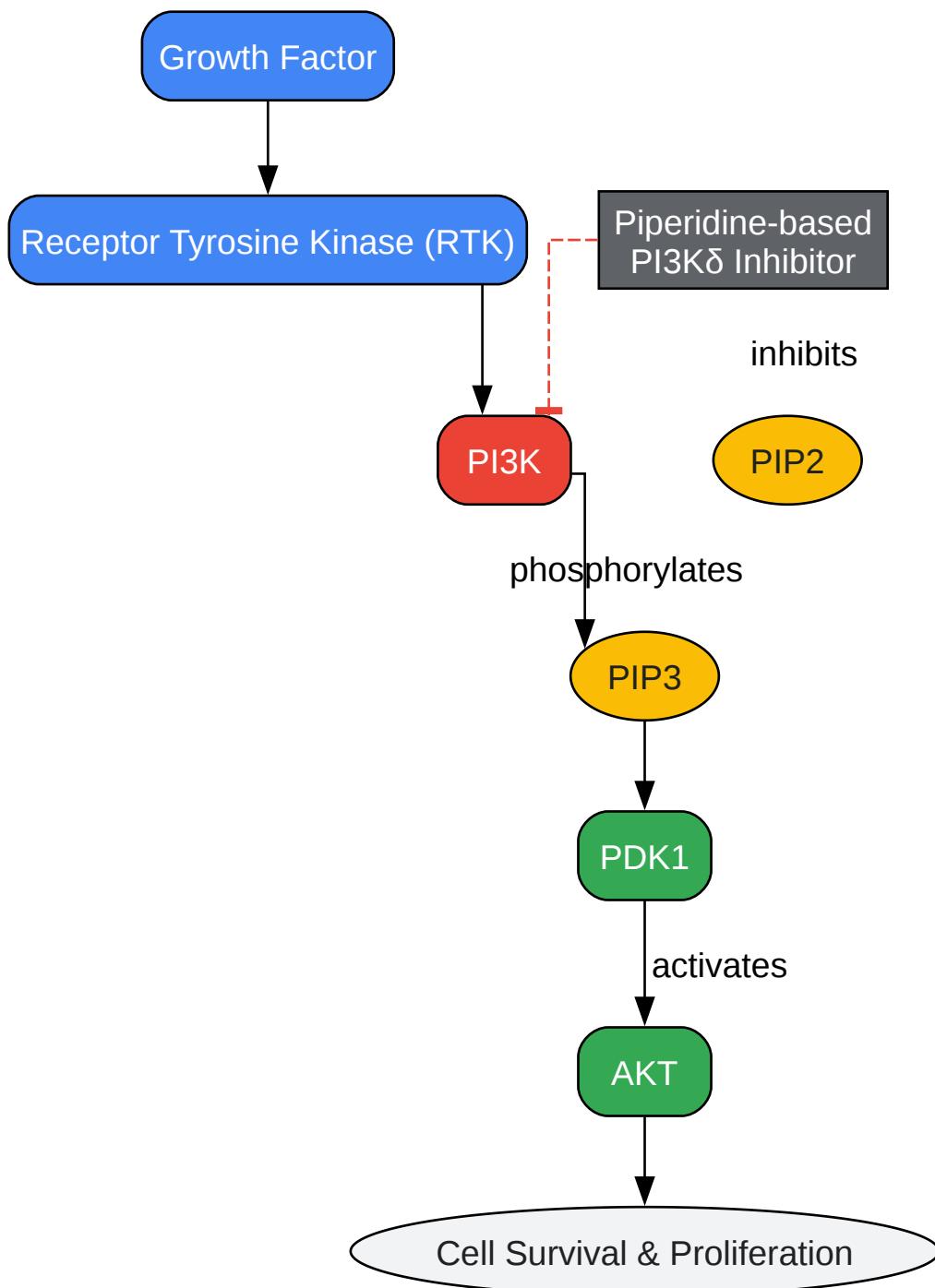
Derivatives of 4-aminopiperidine have been explored as N-type calcium channel blockers for the treatment of pain, including neuropathic pain.^[3]

Biological Activity and Signaling Pathways

The biological activity of compounds containing the **4-acetamidopiperidine** scaffold is diverse. The piperidine ring can interact with a variety of biological targets, and the overall pharmacological profile is determined by the substituents on the ring.

Potential as Kinase Inhibitors

Derivatives of piperidine have been investigated as inhibitors of various protein kinases, which are key targets in cancer therapy. For instance, certain 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines have been identified as potent PI3K δ inhibitors.^[4] These inhibitors can attenuate the phosphorylation of downstream targets like AKT, a crucial node in cell survival and proliferation pathways.^[4] While direct studies on **4-Acetamidopiperidine** are limited, its structure suggests it could serve as a scaffold for the design of kinase inhibitors.



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Caption: Potential inhibition of the PI3K/AKT signaling pathway.

Interaction with Opioid Receptors

The piperidine scaffold is a well-established pharmacophore for opioid receptor ligands.^[2] The development of ligands with mixed efficacy at different opioid receptors (e.g., mu-opioid receptor agonist and delta-opioid receptor antagonist) is an active area of research aimed at producing analgesics with fewer side effects, such as tolerance and dependence.^[2] 4-substituted piperidines are key structures in the design of such balanced opioid receptor modulators.^[2]

Conclusion

4-Acetamidopiperidine is a valuable and versatile building block for medicinal chemists and drug development professionals. Its straightforward synthesis and the prevalence of the piperidine scaffold in a wide range of biologically active molecules ensure its continued importance in the discovery of new therapeutics. Further exploration of its derivatives is likely to yield novel compounds with significant potential in areas such as pain management and oncology.

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